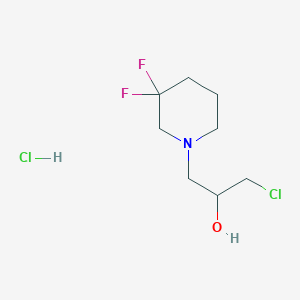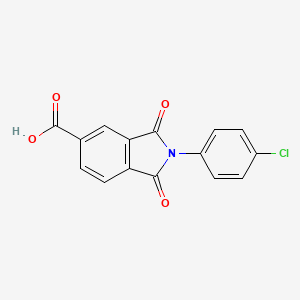
2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a synthetic compound with a wide range of applications. It is used in the synthesis of various organic compounds and is also used as a reagent in various scientific research applications. This compound has a unique structure, making it an ideal choice for many research projects.
Applications De Recherche Scientifique
Heparanase Inhibition and Anti-Angiogenic Effects
A class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, including derivatives similar to the compound , are known as inhibitors of the enzyme heparanase. These compounds demonstrate potent inhibitory activity and exhibit a high degree of selectivity. They also show anti-angiogenic effects, suggesting their potential in designing novel therapeutic agents (Courtney et al., 2004).
Synthesis and Chemical Reactions
The compound is involved in various synthetic processes and chemical reactions. For instance, its derivatives are used in the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, showcasing its versatility in organic synthesis (Melo et al., 2004). Additionally, reactions involving similar compounds lead to the formation of biindolyl derivatives, indicative of its role in complex organic compound synthesis (Kobayashi et al., 2009).
Coordination Polymers and Molecular Structures
The compound is also relevant in the synthesis and characterization of coordination polymers and complex molecular structures. For instance, organotin carboxylates based on amide carboxylic acids utilize similar compounds to form diverse molecular architectures, which are significant in materials science and chemistry (Xiao et al., 2013).
Non-Covalent/Aromatic Interactions in Chemical Systems
Research has also focused on understanding weak interactions in chemical systems involving compounds like 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. These studies are vital for grasping the stability and flexibility of biological and chemical systems, contributing to drug design concepts and material science (Tewari et al., 2009).
Antagonists in Integrin and Other Therapeutic Applications
Derivatives of this compound have been synthesized as integrin antagonists, highlighting its potential application in therapeutic contexts (Deng et al., 2003). Additionally, the synthesis and characterization of a novel 2-D metal-organic coordination polymer involving in situ ligand synthesis demonstrate its application in novel material development (Liu et al., 2004).
Optical Nonlinearity Studies
Studies on compounds such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include similar structures, show potential in applications like optical limiting, indicative of its role in materials science and optics (Chandrakantha et al., 2013).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO4/c16-9-2-4-10(5-3-9)17-13(18)11-6-1-8(15(20)21)7-12(11)14(17)19/h1-7H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHFPPONXAFBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

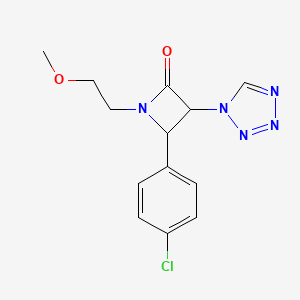
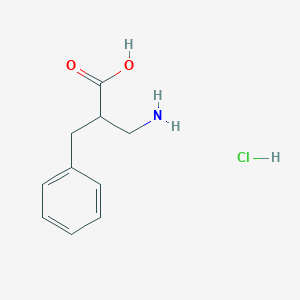
![N-(2-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2409354.png)
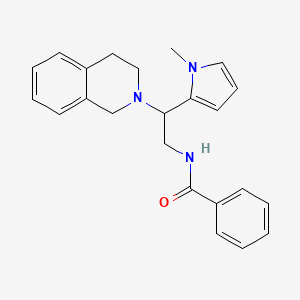
![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)
![3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409360.png)
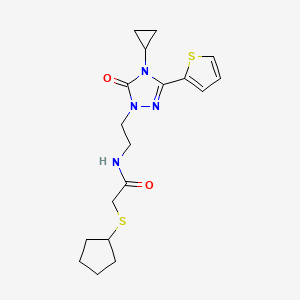
![7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2409363.png)
![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)
![6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2409365.png)
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)
![4-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2409371.png)
